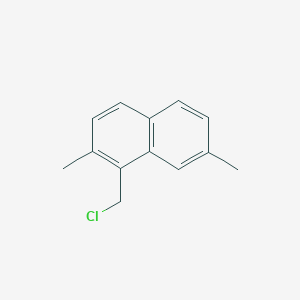
1-(Chloromethyl)-2,7-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of chloromethylated naphthalenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the naphthalene ring, which also contains two methyl groups at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through the chloromethylation of 2,7-dimethylnaphthalene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or ferric chloride (FeCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is typically purified through crystallization or distillation to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
Substitution: Derivatives such as 1-(aminomethyl)-2,7-dimethylnaphthalene.
Oxidation: Products like 2,7-dimethyl-1-naphthoic acid.
Reduction: 2,7-dimethylnaphthalene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving chloromethylated compounds
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2,7-dimethylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2 and 7 positions can influence the electronic properties of the naphthalene ring, affecting its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2 and 7 positions, making it less sterically hindered and more reactive.
2,7-Dimethylnaphthalene: Does not contain the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-2,7-dimethylnaphthalene: Similar structure but with a bromomethyl group, which is less reactive than the chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2,7-dimethylnaphthalene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and material science .
Propiedades
Fórmula molecular |
C13H13Cl |
|---|---|
Peso molecular |
204.69 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
KPYWNSLBZSNCAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)

![N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide](/img/structure/B12316176.png)
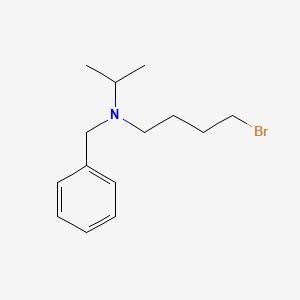
![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)

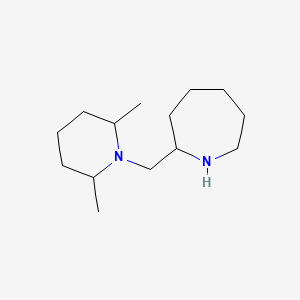
![2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride](/img/structure/B12316213.png)
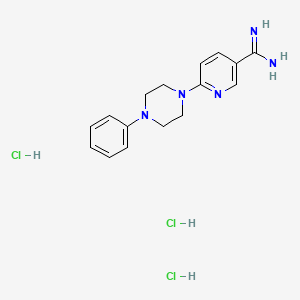
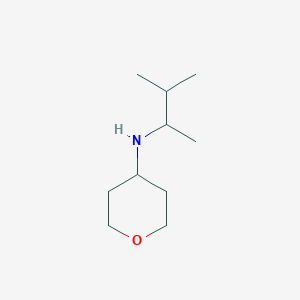
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
